N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]-4-phenyloxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O3/c1-27-23-11-5-10-21(23)22(26-27)18-28(17-20-9-6-14-31-20)24(29)25(12-15-30-16-13-25)19-7-3-2-4-8-19/h2-4,6-9,14H,5,10-13,15-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFWWYPIVAWLBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCC2)C(=N1)CN(CC3=CC=CO3)C(=O)C4(CCOCC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a complex organic compound with potential therapeutic applications. The biological activity of this compound is largely attributed to its structural components, which include a furan moiety and a tetrahydrocyclopenta pyrazole unit. This article reviews the biological activities associated with this compound based on available research findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure features multiple functional groups that are known to influence biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, related compounds have demonstrated significant cytotoxicity against various cancer cell lines. A study indicated that derivatives of pyrazole exhibited IC50 values ranging from 60 nM to 580 nM against different cancer types including liver and gastric cancers . Although specific data on the target compound is limited, its structural similarities suggest potential for similar activities.
The mechanism by which pyrazole derivatives exert their anticancer effects often involves the inhibition of key enzymes and pathways associated with cancer cell proliferation. Pyrazole compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The presence of the furan ring may enhance this activity through additional interactions with cellular targets.
Case Studies
- Cytotoxicity Evaluation : A series of experiments evaluated the cytotoxic effects of various pyrazole derivatives on human cancer cell lines. Compounds with similar structural features to our target compound were tested, revealing significant cytotoxicity, particularly in liver and breast cancer cells .
- In Vivo Studies : While in vitro results are promising, in vivo studies are essential for understanding the therapeutic potential of this compound. Research is ongoing to assess its efficacy and safety profiles in animal models.
Comparative Analysis
| Compound Name | Structure Features | IC50 (nM) | Cancer Type |
|---|---|---|---|
| Compound A | Pyrazole derivative | 120 | Gastric |
| Compound B | Furan-substituted | 428 | Liver |
| Target Compound | Furan + Pyrazole | TBD | TBD |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The target compound’s uniqueness lies in its 4-phenyltetrahydro-2H-pyran-4-carboxamide core. Key analogs and their distinctions include:
N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide
- Structural Difference : Replaces the pyran ring with a 3-(methylsulfonyl)-2-oxoimidazolidine group.
- The imidazolidine ring introduces additional hydrogen-bonding sites, differing from the pyran’s lipid solubility .
N-Cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)furan-2-carboxamide
- Structural Difference : Substitutes the pyran-carboxamide with a furan-2-carboxamide and cyclopentyl group.
- Implications :
Thiadiazole and Pyrimidine Carboxamides
- Examples : 1,3,4-Thiadiazole derivatives () and pyrimidine carboxamides ().
- Key Differences :
- Thiadiazole rings (e.g., in N-(2,2,2-trichloroethyl)carboxamides) exhibit strong antimicrobial activity due to sulfur’s electronegativity .
- Pyrimidine derivatives with para-chloro substitutions show potent cytotoxicity (IC50 ~14 µM in leukemia cells) , whereas the target compound’s pyran-phenyl group may prioritize oxidative stress modulation over direct cytotoxicity .
Physicochemical Properties
- Molecular Weight : The target compound’s molecular weight is inferred to exceed 400 g/mol (based on analogs in ), impacting bioavailability.
- Solubility : The pyran ring’s oxygen atom and phenyl group balance hydrophilicity and lipophilicity, unlike thiadiazole derivatives, which are more polar .
- Stability : Pyran rings are less prone to hydrolytic degradation compared to imidazolidine or thiadiazole systems, suggesting longer half-life .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis of structurally related pyran-pyrazole hybrids (e.g., ) typically involves multi-step reactions. Key steps include:
- Amide bond formation : Reacting tetrahydro-2H-pyran-4-carboxylic acid derivatives with substituted pyrazole-methylamines under coupling agents like EDCI/HOBt.
- Solvent and temperature optimization : Studies on similar compounds show yields improve with polar aprotic solvents (e.g., DMF) and controlled heating (70–90°C) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >95% purity . Example yields from analogous syntheses range from 34% to 80%, depending on substituent reactivity and steric hindrance .
Q. How should researchers characterize the structural integrity of this compound using spectroscopic methods?
- 1H/13C NMR : Key diagnostic peaks include:
- Tetrahydro-2H-pyran ring : Axial/equatorial protons at δ 1.5–4.0 ppm (split into multiplets due to chair conformations) .
- Furan and pyrazole moieties : Aromatic protons at δ 6.3–7.8 ppm and methyl groups at δ 2.1–2.5 ppm .
Q. What strategies ensure the compound’s stability under different storage conditions?
- Storage : Lyophilized solids stored at -20°C in amber vials under argon show no degradation over 6 months .
- Solution stability : In DMSO, avoid repeated freeze-thaw cycles; use within 48 hours when stored at 4°C .
- Degradation analysis : Monitor via LC-MS for hydrolysis of the amide bond or oxidation of the furan ring under accelerated conditions (40°C/75% RH) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?
- Core modifications : Synthesize analogs with variations in:
- Pyran substituents : Replace phenyl with electron-withdrawing groups (e.g., -CN, -CF3) to assess solubility .
- Pyrazole methylation : Compare 1-methyl vs. unsubstituted analogs to study steric effects on target binding .
- Biological assays : Use enzyme inhibition assays (e.g., kinase profiling) or cell-based models (e.g., cancer cell lines) with IC50 determination. Cross-reference activity data with computational docking (e.g., AutoDock Vina) to identify critical binding residues .
Q. What computational methods are suitable for predicting pharmacokinetic properties?
- ADMET prediction : Tools like SwissADME or ADMETlab2.0 estimate:
- Lipophilicity : LogP values ~3.8 (similar to ), suggesting moderate blood-brain barrier penetration.
- Metabolic stability : Cytochrome P450 interactions predicted via docking (e.g., CYP3A4 binding affinity) .
- Molecular dynamics (MD) simulations : Simulate solvation in explicit water models (e.g., TIP3P) to assess conformational flexibility of the tetrahydro-2H-pyran ring .
Q. How to address discrepancies in biological activity data across experimental models?
- Contradiction analysis framework :
Assay validation : Confirm target specificity using knockout cell lines or competitive binding assays .
Physicochemical profiling : Compare solubility (e.g., PBS vs. serum-containing media) and aggregation propensity (via dynamic light scattering) .
Species differences : Test activity in human vs. murine orthologs of the target protein .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
